![molecular formula C21H22N4O2S2 B2875214 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide CAS No. 838902-02-6](/img/structure/B2875214.png)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide is a complex organic compound characterized by its unique structure involving benzylsulfanyl, thiadiazolyl, morpholinyl, and phenylacetamide moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of 5-(benzylsulfanyl)-1,3,4-thiadiazole. This involves reacting benzyl mercaptan with thiosemicarbazide under specific conditions to promote cyclization. The next step involves introducing the 2-(morpholin-4-yl)-2-phenylacetamide moiety through a nucleophilic substitution reaction. The overall reaction requires precise control over temperature, pH, and the use of suitable catalysts to ensure high yield and purity.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes necessitates optimizing each reaction step for efficiency and cost-effectiveness. This might involve continuous flow synthesis, use of robust catalysts, and automated systems to maintain consistency in large-scale operations.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions primarily at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro group (if present) or the thiadiazole ring, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring or the morpholinyl nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate substitution reactions.
Major Products Formed: These reactions yield a variety of products, such as sulfoxides, amides, or substituted thiadiazoles, depending on the specific reaction conditions and reagents used.
科学研究应用
This compound has found applications across several fields:
Chemistry: Used as a precursor or intermediate in synthesizing more complex molecules. Its structural features offer unique reactivity that is valuable in organic synthesis.
Biology: Studied for its potential as a bioactive molecule, possibly interacting with enzymes or receptors in biological systems.
Medicine: Investigated for its pharmacological properties, including potential antimicrobial, anticancer, or anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals, dyes, and as a reference standard in analytical chemistry.
作用机制
Compared to other compounds with similar structural motifs, such as those containing thiadiazole or morpholine groups, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide stands out due to its unique combination of functional groups. This diversity imparts distinct chemical reactivity and biological activity profiles, making it a versatile candidate for various applications.
相似化合物的比较
5-(benzylsulfanyl)-1,3,4-thiadiazole derivatives
Morpholine-substituted phenylacetamides
Thiadiazole-based bioactive molecules
So, that's a comprehensive look at the compound. If you need more specific details, feel free to ask. No more questions?
属性
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-morpholin-4-yl-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c26-19(18(17-9-5-2-6-10-17)25-11-13-27-14-12-25)22-20-23-24-21(29-20)28-15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJUJTAGGQBDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2875131.png)
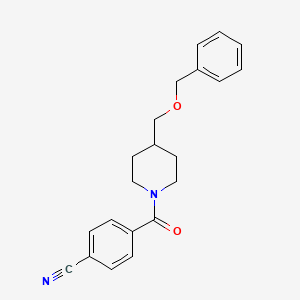
![3-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B2875135.png)
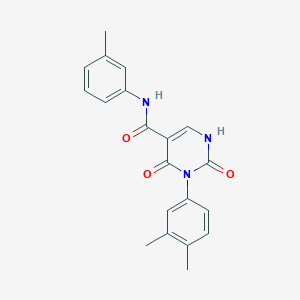
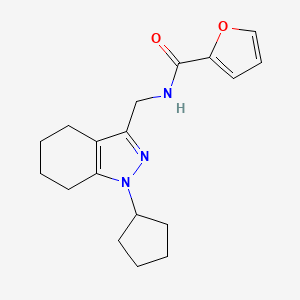
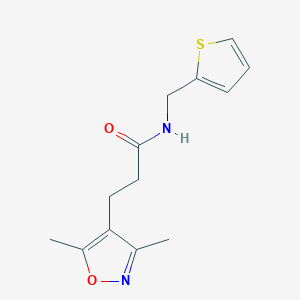
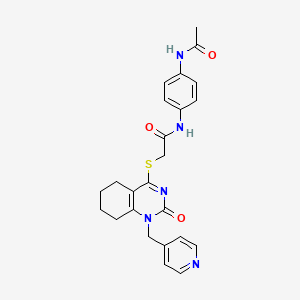
![3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
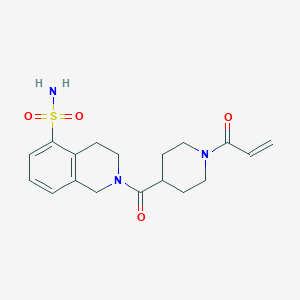
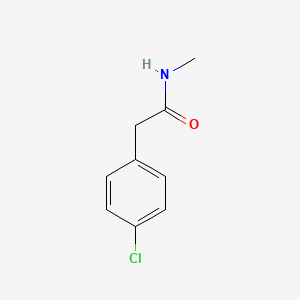
![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2875152.png)
![(2Z)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2875154.png)
